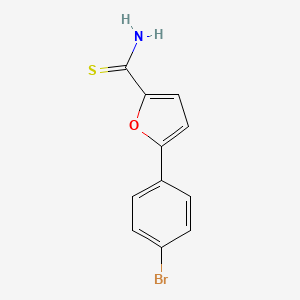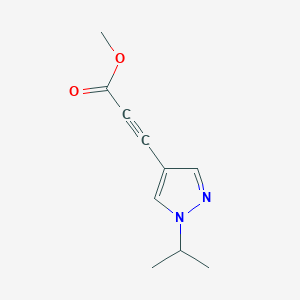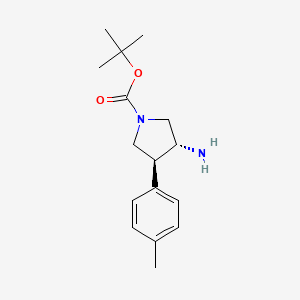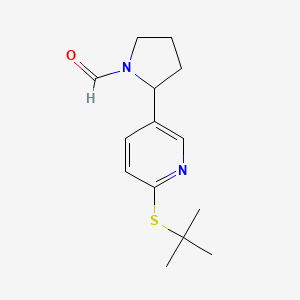
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C14H20N2OS and a molecular weight of 264.39 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a pyridine ring substituted with a tert-butylthio group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method starts with the preparation of the pyrrolidine ring from S-proline via chloroacetylation followed by amidation . The pyridine ring can be introduced through a nucleophilic substitution reaction, where the tert-butylthio group is added using tert-butylthiol and a suitable base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification steps such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: tert-Butylthiol, suitable bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carboxylic acid
Reduction: 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-methanol
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The tert-butylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
2-(6-(tert-Butylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of both the pyrrolidine and pyridine rings, along with the tert-butylthio substituent. This combination of functional groups provides a distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C14H20N2OS |
|---|---|
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
2-(6-tert-butylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)18-13-7-6-11(9-15-13)12-5-4-8-16(12)10-17/h6-7,9-10,12H,4-5,8H2,1-3H3 |
Clave InChI |
WODQEWVQABUBTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=NC=C(C=C1)C2CCCN2C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiazolo[4,5-c]pyridin-4-ylmethanamine](/img/structure/B11810766.png)
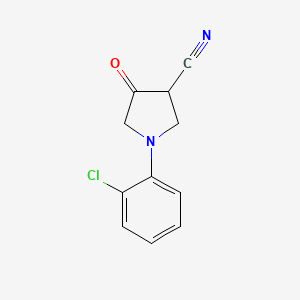


![2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride](/img/structure/B11810775.png)
![5,6-Dimethyl-2-(tetrahydrofuran-3-yl)-1H-benzo[d]imidazole](/img/structure/B11810776.png)

![6-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810812.png)

